4'-Methoxy-2-methyl-biphenyl

Übersicht

Beschreibung

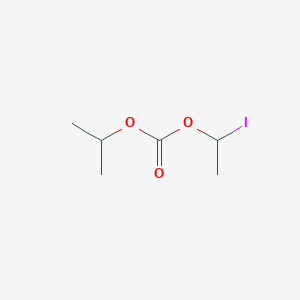

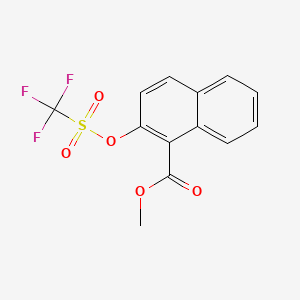

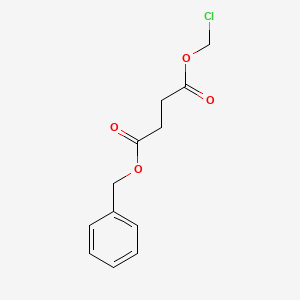

“4’-Methoxy-2-methyl-1,1’-biphenyl” is a chemical compound with the molecular formula C14H14O . It has a molecular weight of 198.26 . The compound is in liquid form .

Synthesis Analysis

A practical synthesis of biphenyl compounds has been established . The biphenyl compounds were obtained from the diazotisation of aniline derivatives with isopropyl nitrite and the coupling reaction with benzene derivatives in the presence of CuCl as a catalyst .

Molecular Structure Analysis

The molecular structure of “4’-Methoxy-2-methyl-1,1’-biphenyl” can be represented by the InChI code: 1S/C14H14O/c1-11-5-3-4-6-14(11)12-7-9-13(15-2)10-8-12/h3-10H,1-2H3 .

Chemical Reactions Analysis

Biphenyl compounds undergo various chemical reactions. For instance, the Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Physical And Chemical Properties Analysis

“4’-Methoxy-2-methyl-1,1’-biphenyl” has a density of 1.0±0.1 g/cm3 . It has a boiling point of 282.1±9.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

Fluorescence Characteristics Study

- Scientific Field: Analytical Chemistry

- Application Summary: 4-Methoxybiphenyl is used as a standard reagent in fluorescence studies . The fluorescence intensity of 4-Methoxybiphenyl is associated with the fluorescence characteristics of the products of the derivatization reaction for aryl halides with phenylboronic acid (PBA) .

- Results or Outcomes: The results of this application were not specified in the source .

Synthesis of Biphenyl Compounds

- Scientific Field: Organic Chemistry

- Application Summary: Biphenyl compounds, including 4’-Methoxy-2-methyl-biphenyl, are fundamental backbones in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

- Methods of Application: The synthesis of biphenyl compounds involves several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .

- Results or Outcomes: The outcomes of these reactions are biphenyl compounds that are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .

Synthesis of New 4-[{2′-(2H-Tetrazol-5-yl)-[1,1′-biphenyl]- 4-yl …

- Scientific Field: Medicinal Chemistry

- Application Summary: The synthesized compounds possessed a significant zone of inhibition, indicating their potential as antimicrobial agents .

- Results or Outcomes: The synthesized compounds exhibited a significant zone of inhibition ranging from 12.5±0.14 to 15.35±0.63 mm at higher concentrations (100 μg/mL) .

Ring-Opening Polymerization

- Scientific Field: Polymer Chemistry

- Application Summary: Biphenyl-4-methanol, a compound similar to 4’-Methoxy-2-methyl-biphenyl, acts as a monofunctional alcohol initiator during the ring-opening polymerization of trimethylene carbonate (TMC) catalyzed by CH3SO3H and copolymerisation of ε-caprolactone and TMC .

- Results or Outcomes: The results of this application were not specified in the source .

Medicinal Chemistry

- Scientific Field: Medicinal Chemistry

- Application Summary: Several biphenyl derivatives, including 4’-Methoxy-2-methyl-biphenyl, are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

- Results or Outcomes: The synthesized compounds exhibited significant biological activities, such as the antipyretic properties of fenbufen and flurbiprofen and their role as non-steroidal anti-inflammatory drugs (NSAIDs) .

Liquid Crystals

- Scientific Field: Material Science

- Application Summary: Biphenyl derivatives are used as building blocks for basic liquid crystals . Liquid crystals have applications in a variety of fields, including electronic displays, thermometers, and optical imaging .

- Results or Outcomes: The synthesized compounds are used in the production of liquid crystals, which have a wide range of applications .

Organic Light-Emitting Diodes (OLEDs)

- Scientific Field: Electronic Engineering

- Application Summary: Biphenyl derivatives are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) . OLEDs are used in the production of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs .

- Results or Outcomes: The synthesized compounds are used in the production of OLEDs, which are widely used in digital displays .

Safety And Hazards

The compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Eigenschaften

IUPAC Name |

1-methoxy-4-(2-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-5-3-4-6-14(11)12-7-9-13(15-2)10-8-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYJFZNIMOMCCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438537 | |

| Record name | 4-o-tolylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Methoxy-2-methyl-biphenyl | |

CAS RN |

92495-54-0 | |

| Record name | 4-o-tolylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

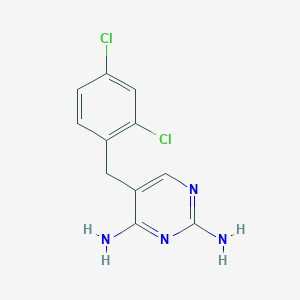

![2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1599631.png)

![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride](/img/structure/B1599644.png)